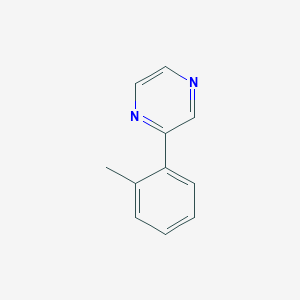
2-(o-Tolyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(o-Tolyl)pyrazine is a chemical compound with the molecular formula C11H10N2 . It is a derivative of pyrazine, a basic structure in many pharmaceuticals and organic materials .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring attached to a tolyl group. Pyrazine is a six-membered heterocyclic compound with two nitrogen atoms . The tolyl group is a methyl-substituted phenyl group .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrazine derivatives are known to exhibit a wide range of chemical properties . For instance, they can undergo substitutions, allowing for the creation of a vast array of pyrazine derivatives .
Physical and Chemical Properties Analysis
Pyrazine, the core structure of this compound, is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .
Applications De Recherche Scientifique
DNA Binding and Antimicrobial Properties : Pyrazine derivatives, including those structurally similar to 2-(o-Tolyl)pyrazine, have been studied for their binding properties with DNA and their antimicrobial effects. One study found that certain pyrazine derivatives exhibited high affinity to DNA and did not show toxicity towards human cells, suggesting potential for clinical use (Mech-Warda et al., 2022).
Synthesis Methods : The preparation methods of pyrazine derivatives are crucial for their application in various fields. A study focused on the preparation of pyrazine 2,3-dicarboxylic acid from its potassium salt, highlighting the importance of synthesis techniques in the pharmaceutical and food industry (Sridhar & Palaniappan, 1989).
Microbial Metabolism : Research has explored the synthesis and degradation of pyrazines by bacteria and fungi, leading to the creation of novel molecules. This highlights the significant role of microorganisms in the metabolism of pyrazines, which can have wide-ranging applications in food, agriculture, and medicine (Rajini et al., 2011).
Role in Maillard Reaction : Pyrazines are key compounds in the Maillard reaction, contributing to the aroma of many products. A study investigated how different forms of proteins and amino acids influence pyrazine formation, highlighting the underestimated role of peptides in this process (Scalone et al., 2015).
Pharmacological Properties : Pyrazine derivatives have been identified for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This has driven increased research interest in these compounds (Ferreira & Kaiser, 2012).
Molecular Dynamics Studies : Studies have also been conducted on the molecular dynamics of pyrazine, including its electronic states and vibrational modes. Such research provides deeper insight into the physical and chemical properties of pyrazine derivatives (Raab et al., 1999).
Corrosion Inhibition : Pyrazine derivatives have been investigated for their potential as corrosion inhibitors. Research utilizing quantum chemical calculations and molecular dynamics simulations has explored their effectiveness in protecting steel surfaces from corrosion (Obot & Gasem, 2014).
Optoelectronic Applications : The use of pyrazine in organic optoelectronic materials has been explored, with studies focusing on the synthesis of pyrazine derivatives and their potential applications in this field (Meti et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 2-(o-Tolyl)pyrazine, also known as 2-(2-methylphenyl)pyrazine, is involved in the process of ketone-directed ortho C−H arylation . This compound acts as a ligand and enhances the efficiency of this process . The increased catalytic activity is attributed to the formation of a cyclometallated complex containing the NC-type ligand .
Mode of Action
This compound interacts with its targets by forming a cyclometallated complex with the NC-type ligand . This complex formation accelerates the ortho-arylation of the ketone substrate . The addition of a catalytic amount of an NC-type ligand improves the ketone-directed ortho C−H arylation, while a full equivalent shuts down the transformation .
Biochemical Pathways
It is known that the compound plays a role in the ortho c−h arylation of ketone substrates . This suggests that it may influence pathways related to ketone metabolism and aromatic compound synthesis.
Pharmacokinetics
Given its role in enhancing the efficiency of ketone-directed ortho c−h arylation , it can be inferred that it may have good bioavailability and metabolic stability
Result of Action
The primary result of the action of this compound is the enhanced efficiency of ketone-directed ortho C−H arylation . This leads to increased catalytic activity and the acceleration of the ortho-arylation of the ketone substrate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands and the concentration of the NC-type ligand can affect the compound’s efficacy . Additionally, factors such as temperature, pH, and the presence of other chemical species in the reaction environment may also influence the stability and action of this compound.
Analyse Biochimique
Biochemical Properties
These properties contribute to unique applications in molecular recognition .
Cellular Effects
The cellular effects of 2-(o-Tolyl)pyrazine are currently under investigation. It has been observed that pyrazines can have a variety of effects on cells. For example, some pyrazines have been found to have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. It is known that pyrazines can interact with various biomolecules. For instance, in a study on ketone-directed ortho C−H arylation, it was found that the addition of a catalytic amount of an NC-type ligand, such as this compound, significantly enhances the reaction .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazines can vary over time, depending on factors such as concentration, exposure time, and environmental conditions .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. It is known that the effects of pyrazines can vary with different dosages, and toxic or adverse effects may be observed at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not yet fully understood. It is known that pyrazines can be involved in various metabolic processes. For instance, pyrazines are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .
Transport and Distribution
It is known that pyrazines can interact with various transporters or binding proteins .
Subcellular Localization
It is known that pyrazines can be localized in various subcellular compartments, depending on their physicochemical properties and interactions with other biomolecules .
Propriétés
IUPAC Name |
2-(2-methylphenyl)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBGXCVUYBNYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2910379.png)
![3-[(furan-2-yl)methanesulfonyl]-1-(4-propylbenzoyl)azetidine](/img/structure/B2910382.png)
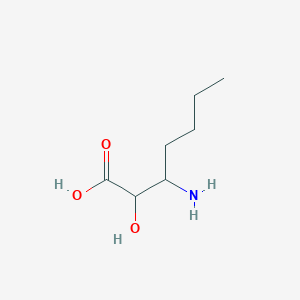
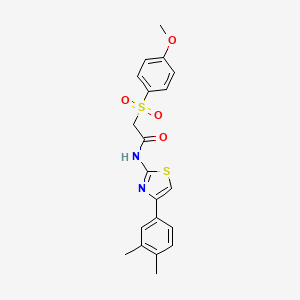
![3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910390.png)
![2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2910392.png)
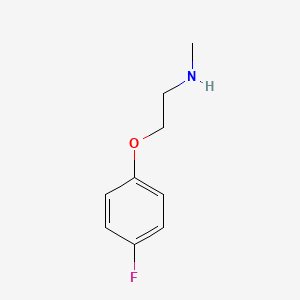
![Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2910395.png)
![5,6-Difluorobenzo[d]thiazol-2-amine](/img/structure/B2910396.png)
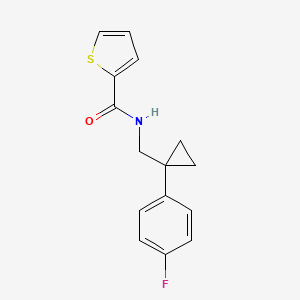
![2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B2910398.png)
![methyl 4-cyclopropyl-7-fluoro-6-(3-methylpiperidin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2910399.png)

![2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2910401.png)
